Dihydromyricetin

Overview

Description

Dihydromyricetin is a flavonoid compound primarily derived from the plant Ampelopsis grossedentata. It is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects . This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields.

Mechanism of Action

Target of Action

Dihydromyricetin (DHM), a flavonoid compound, has been found to target multiple pathways and molecules. It has been reported to interact with primary amino acid residues located within the active hydrophobic pockets of Proline Dehydrogenase (PDH)^ . DHM also targets pathways such as NLRP-3, NF-κB, and cytokines, effectively reducing inflammation in various disease models including Alzheimer’s, arthritis, and cardiovascular issues^ .

Mode of Action

DHM interacts with its targets, leading to a variety of changes. For instance, it has been found to inhibit sodium currents (I Na) and enhance calcium current (I K1), affecting the electrophysiological mechanism^ . DHM can also block the progression of the tumor cell cycle and inhibit cell proliferation by regulating the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53^ .

Biochemical Pathways

DHM affects several biochemical pathways. It has been found to inhibit the PDGF-mediated proliferation of lung cancer fibroblasts by targeting the activation of the extracellular signal-regulated kinase (ERK1/2) and Akt pathways^ . DHM also demonstrates anti-inflammatory effects by targeting NLRP-3, NF-κB, and cytokine pathways^ .

Pharmacokinetics

DMY demonstrates poor bioavailability based on its low solubility and permeability^ . .

Result of Action

The molecular and cellular effects of DHM’s action are diverse. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects^ . DHM can also promote apoptosis, inhibit invasion and migration, and clear reactive oxygen species (ROS), thus exhibiting remarkable anti-cancer effects^ .

Action Environment

The activity of DHM is extremely sensitive to environmental factors such as pH, thermal-processing, and metal ions^ These factors can significantly influence the compound’s action, efficacy, and stability

Biochemical Analysis

Biochemical Properties

Dihydromyricetin interacts with several enzymes, proteins, and other biomolecules. It has been found to regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . It also affects the expression of AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), protein kinase B (Akt), nuclear factor-κB (NF-κB), nuclear factor E2-related factor 2 (Nrf2), ATP-binding cassette transporter A1 (ABCA1), and peroxisome proliferator-activated receptor-γ (PPARγ) .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It has been shown to inhibit cell proliferation, induce apoptosis, and regulate autophagy . This compound can effectively block the progression of the tumor cell cycle and inhibit cell proliferation . It also has anti-inflammatory effects, including inhibition of NLRP-3, NF-κB, cytokines, and neuroinflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been found to inhibit the DNA methyltransferase DNMT1 . It can regulate the PI3K/Akt pathway, mTOR, and NF‑κB pathway components, such as p53 . This compound also has the ability to activate sirtuins, AMPK, and Nrf2 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to reduce cognitive impairment in animal models . The magnitude of the benefits seen in preclinical studies has not yet translated to the effects seen in clinical trials, likely due to the poor stability and bioavailability of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to reduce right ventricular systolic pressure (RVSP), attenuate right ventricular hypertrophy (RVH), alleviate pulmonary arterial remodeling, and reduce IL-6 expression in monocrotaline (MCT) induced PAH of rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to regulate 24 metabolic pathways, including glycolysis, gluconeogenesis, trichloroacetic acid (TCA) cycle, purine metabolism, urea cycle, and so on .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It demonstrates poor bioavailability based on its low solubility and permeability . MRP2 and BCRP were found to be involved in the uptake and transport of this compound, which hindered the absorption of this compound in the intestine .

Subcellular Localization

The subcellular localization of this compound is still under investigation. It has been found that this compound can influence the localization of other molecules. For instance, it has been found to increase the expression of p62, leading to the activation of Nrf2 and HO-1, thereby attenuating oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydromyricetin can be synthesized through several methods. One common approach involves the use of vine tea as a raw material. The process includes reflux extraction using ethyl acetate, followed by concentration and impurity removal to obtain a crude extract. Activated carbon is then added for decolorization and filtration, and the filtrate is crystallized to obtain crude crystals. These crystals are further purified by dissolving in ethanol, filtering, crystallizing, and drying .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from natural sources like Ampelopsis grossedentata. The process is optimized to achieve high purity and yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Dihydromyricetin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form myricetin, a compound with similar but distinct properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: The major products formed from these reactions include myricetin and other derivatives that exhibit enhanced or modified biological activities .

Scientific Research Applications

Dihydromyricetin has a wide range of scientific research applications:

Comparison with Similar Compounds

- Myricetin

- Quercetin

- Naringenin

These compounds, while similar in structure and function, differ in their specific biological activities and stability profiles .

Properties

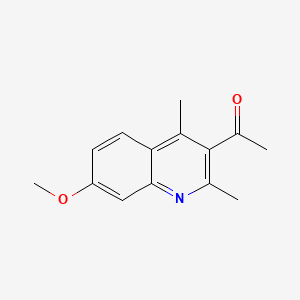

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSIXMJHKAJOD-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181676 | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-12-0 | |

| Record name | (+)-Dihydromyricetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27200-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampelopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027200120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromyricetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15645 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ampelopsin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROMYRICETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8QND6427 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)